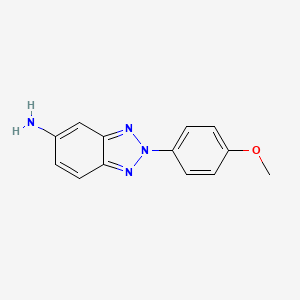

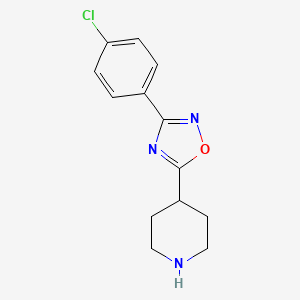

![molecular formula C16H14Cl2O3 B1348953 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde CAS No. 568556-77-4](/img/structure/B1348953.png)

4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde, commonly known as 4-DCBE, is a type of aldehyde that has been used in a variety of scientific research applications. 4-DCBE is a colorless liquid with a faint, aromatic odor, and is soluble in water and alcohol. It has a molecular formula of C13H12Cl2O3 and a molecular weight of 283.14 g/mol. 4-DCBE is a known compound in the field of organic chemistry and has been used for a variety of laboratory experiments.

Wissenschaftliche Forschungsanwendungen

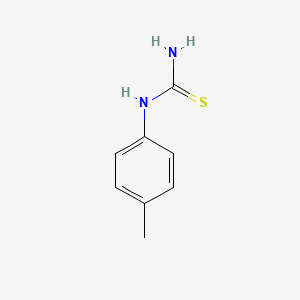

Chemical Synthesis and Functionalization

Research shows that derivatives similar to 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde are involved in chemical synthesis and functionalization. For instance, the reduction of aldehyde groups in analogous compounds leads to the creation of methoxymethyl or methyl analogues, which can be further oxidized into corresponding o-benzoquinones. These compounds show increased photostability when certain substituents are replaced, indicating their potential in material science and chemical engineering (Arsenyev et al., 2016).

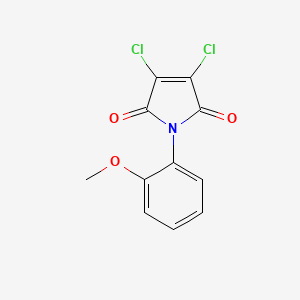

Catalytic Applications

The compounds closely related to 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde have been used in various catalytic processes. Notably, a hindered para-hydroxyl group-directed remote benzylic C(sp3)–H oxyfunctionalization has been developed for the transformation of disubstituted 4-cresols and other related compounds into aromatic carbonyl compounds. This copper-catalyzed atmospheric oxidation process is expected to have significant value for both fundamental research and practical applications due to its simplicity and environmental friendliness (Jiang et al., 2014).

Crystallographic and Structural Studies

Crystallographic studies of methoxybenzaldehyde oxime derivatives, closely related to 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde, reveal different conformations and hydrogen-bonding patterns. These studies are crucial for understanding molecular interactions and designing materials with desired properties (Gomes et al., 2018).

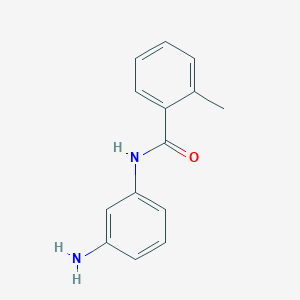

Pharmaceutical and Biological Research

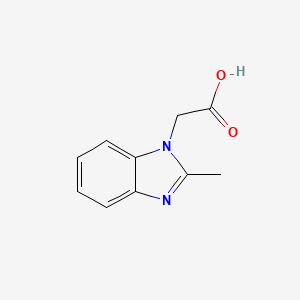

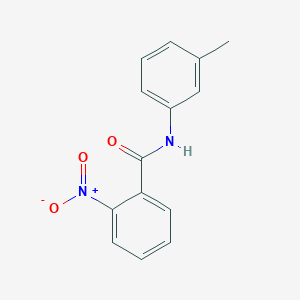

While focusing away from drug use and dosage, it's worth noting that the structural analogs of 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde have been involved in the synthesis of various compounds with potential pharmaceutical applications. For example, the synthesis and characterization of non-peptide small molecular antagonist benzamide derivatives have been conducted, indicating the role of similar structures in developing pharmaceutical agents (Bi, 2015).

Eigenschaften

IUPAC Name |

4-[(2,6-dichlorophenyl)methoxy]-3-ethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O3/c1-2-20-16-8-11(9-19)6-7-15(16)21-10-12-13(17)4-3-5-14(12)18/h3-9H,2,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKGJSYGQDBZLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352782 |

Source

|

| Record name | 4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde | |

CAS RN |

568556-77-4 |

Source

|

| Record name | 4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1348874.png)

![2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid](/img/structure/B1348895.png)

![Methyl 2-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B1348904.png)